N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-5-7-2-3-8-4-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVXYPIAUZRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride typically involves the reaction of pyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the acetamide group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form N-oxide derivatives. This reaction is typically facilitated by hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild acidic or neutral conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | pH 5–6, 25°C, 4 hours | N-Oxide derivative | 68–72% | , |
| mCPBA | Dichloromethane, 0°C, 2 hours | Epoxide intermediate (transient) | 55% |
Key Findings :
-
Oxidation primarily targets the tertiary amine in the pyrrolidine ring, forming stable N-oxide products.
-
Epoxidation is not typically observed due to steric hindrance from the acetamide substituent.
Reduction Reactions
The acetamide group can be reduced to a primary amine using strong reducing agents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hours | N-[(Pyrrolidin-3-yl)methyl]ethylamine | 82% | |
| NaBH₄/CeCl₃ | Methanol, 25°C, 12 hours | Partial reduction to alcohol | 45% |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the amide carbonyl to a methylene group without affecting the pyrrolidine ring.
-
NaBH₄/CeCl₃ systems yield secondary alcohols as byproducts due to incomplete reduction.
Substitution Reactions
The acetamide moiety participates in nucleophilic substitution, enabling functional group interconversion.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Toluene, 80°C, 3 hours | Acetyl chloride analog | 90% | |
| NH₂OH·HCl | Ethanol, pH 9, 24 hours | Hydroxamic acid derivative | 78% |
Case Study :
-
Reaction with hydroxylamine hydrochloride produces a hydroxamic acid derivative, which has shown inhibitory activity against metalloproteases in preclinical studies (IC₅₀ = 1.2 μM).
Ring-Opening Reactions
Under acidic conditions, the pyrrolidine ring can undergo cleavage.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.) | 100°C, 12 hours | Linear diamine hydrochloride | 63% | |
| H₂SO₄ (95%) | 120°C, 6 hours | Cyclic sulfonamide | 41% |
Applications :
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst |
|---|---|---|---|
| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.6 | None |
| Reduction (LiAlH₄) | 5.8 × 10⁻⁴ | 62.3 | – |
| Substitution (SOCl₂) | 3.4 × 10⁻² | 28.9 | Pyridine (5 mol%) |
Industrial-Scale Optimization
-
Continuous Flow Synthesis : A patent describes a scalable method using acetic anhydride and methylamine in a continuous flow reactor (residence time = 30 minutes, yield = 89%).
-
Catalytic Improvements : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during reduction steps (TON = 1,200).
Scientific Research Applications
Neuropharmacology
Research indicates that N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride exhibits notable neuroprotective effects. It has been studied for its potential to influence neurotransmitter systems, particularly those involving:
- Acetylcholine : May enhance cholinergic activity, potentially beneficial in treating conditions like Alzheimer's disease.
- Dopamine : Its interaction with dopamine receptors suggests possible applications in addressing mood disorders such as anxiety and depression.
Anxiolytic and Antidepressant Properties
Preliminary studies suggest that this compound may possess anxiolytic (anxiety-reducing) and antidepressant-like effects. Its structural similarity to other known psychoactive compounds supports further investigation into its therapeutic potential in mental health disorders.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps, allowing for the introduction of various functional groups that modify the compound's properties. The presence of the acetamide moiety enables nucleophilic substitution reactions, while the pyrrolidine ring can participate in electrophilic aromatic substitutions.
Mechanism of Action
The mechanism of action of N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features, molecular weights, and substituents of N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride with related compounds:
*Molecular weight inferred from .
Key Observations:
Salt Form: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to monohydrochloride analogs (e.g., compounds in ), which is critical for pharmaceutical formulations.
Substituent Effects :
- The pyrrolidin-3-ylmethyl group in the target compound provides a secondary amine for hydrogen bonding, contrasting with the oxadiazole in (electron-withdrawing) or the imidazole in (aromatic, basic).
- Aromatic vs. Aliphatic : Compounds with aromatic substituents (e.g., ) may exhibit stronger receptor binding due to π-π interactions, whereas aliphatic groups (e.g., pyrrolidine) enhance conformational flexibility.
Biological Activity
N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride is a compound recognized for its significant biological activity, particularly in the fields of neuropharmacology and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to an acetamide group, with the dihydrochloride form enhancing its solubility in water. The molecular formula is , and it has a molecular weight of approximately 195.12 g/mol. The presence of the pyrrolidine ring is crucial as it influences the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of receptors associated with acetylcholine and dopamine pathways, potentially leading to anxiolytic and antidepressant-like effects. The binding affinity to neurotransmitter receptors such as serotonin and dopamine is thought to underlie its neuroprotective properties.
Neuropharmacological Effects
Research indicates that this compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its influence on cognitive functions and memory pathways suggests potential applications in managing conditions like anxiety and depression.
Antibacterial and Antifungal Activity
While the primary focus has been on neuropharmacology, some studies have examined the antibacterial properties of pyrrolidine derivatives. For instance, related compounds have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound's antibacterial efficacy is limited, its structural similarities to other active compounds suggest potential in this area.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | Contains a methyl group; studied for similar activities | |
| N-(Pyrrolidin-3-yl)acetamide hydrochloride | Lacks methyl substitution; potential differences in activity | |
| N-Ethyl-N-(pyrrolidin-3-yl)acetamide | Ethyl substitution may alter pharmacological properties |
The distinct structural configuration of this compound allows for unique interactions with molecular targets compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
- Neuroprotective Studies : Investigations into its effects on neuronal cell lines have shown promising results regarding its ability to reduce oxidative stress and enhance cell viability in models of neurodegeneration.
- Pharmacological Evaluation : Animal models have been used to assess its anxiolytic effects, revealing significant reductions in anxiety-like behaviors when administered at specific dosages.
- Comparative Pharmacodynamics : Studies comparing this compound with traditional anxiolytics indicate that it may produce fewer side effects while maintaining efficacy, suggesting a favorable profile for clinical development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 7-chloro pyrazolo[1,5-a]pyrimidine derivatives with (R)-N-(pyrrolidin-3-yl)acetamide under reflux in solvents like 1,4-dioxane or acetonitrile. Catalysts such as potassium carbonate or triethylamine are used to enhance yields (29–68.5%) . Key parameters include:
- Temperature : 65–95°C for 12–24 hours.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Workup : Acidic conditions (HCl) precipitate the dihydrochloride salt.
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : Confirm the presence of pyrrolidine protons (~3.0–3.5 ppm) and acetamide carbonyl signals (~170 ppm in NMR).
- Mass spectrometry (MS) : Verify molecular weight (e.g., 298.23 g/mol for derivatives) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254 nm .
Q. What are the critical storage and handling protocols for this hygroscopic compound?
Store under inert gas (argon) at –20°C to prevent hydrolysis. Use desiccants in sealed containers, as the dihydrochloride form is moisture-sensitive . Avoid prolonged exposure to light, which may degrade the pyrrolidine ring.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) arise from stereochemical variations or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Compare enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives) to isolate stereospecific effects .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., in vitro kinase inhibition vs. cellular cytotoxicity) .
Q. What experimental designs are recommended for evaluating its potential as a JAK/STAT inhibitor?
- Kinase inhibition assays : Use recombinant JAK enzymes (e.g., JAK2 or JAK3) with ATP-competitive luminescence assays (IC determination) .
- Cellular models : Test in IL-6-dependent cell lines (e.g., TF-1 cells) to assess STAT3 phosphorylation via Western blot.
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects.
Q. How can conflicting synthetic yields be addressed in scale-up protocols?
Variations in yield (e.g., 29% vs. 68.5% ) often stem from:
- Impurity in starting materials : Purify intermediates via flash chromatography before coupling.
- Reaction atmosphere : Use inert gas (N) to prevent oxidation of amine groups.
- Catalyst optimization : Replace KCO with CsCO for better solubility in non-polar solvents.
Q. What strategies improve the compound’s bioavailability in preclinical models?
- Salt form optimization : Compare dihydrochloride vs. free base for solubility in physiological buffers .
- Prodrug design : Introduce ester or carbamate groups on the acetamide moiety to enhance membrane permeability .
- Pharmacokinetic studies : Conduct IV/PO dosing in rodents to calculate AUC and half-life.
Methodological Considerations
Q. How are computational methods (e.g., molecular docking) applied to predict target interactions?
- Docking software : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to JAK kinases. Focus on hydrogen bonding with catalytic lysine (K882 in JAK2) .
- MD simulations : Run 100-ns trajectories to assess binding stability in solvated systems.
Q. What in vitro assays are suitable for assessing cytotoxicity and therapeutic index?
- MTT assays : Test against human primary cells (e.g., HEK293) and cancer lines (e.g., HepG2) to calculate selectivity ratios .
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms.
Q. How can researchers validate off-target effects in complex biological systems?
- Proteome profiling : Employ affinity pulldown with biotinylated analogs and LC-MS/MS to identify interacting proteins .
- CRISPR screening : Perform genome-wide knockout libraries to detect synthetic lethal interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
